[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
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Overview
Description
[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound that features an adamantane moiety, a pyridine ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety can be synthesized through a Lewis-acid catalyzed rearrangement procedure
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the pyridine ring may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: Known for their role in medicinal chemistry and their presence in various therapeutic agents.
2-Aminothiazoles: Exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.
Uniqueness
What sets [2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate apart is its unique combination of an adamantane moiety and a pyridine ring, which provides a distinct set of chemical and biological properties. This combination allows for enhanced stability, lipophilicity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
[2-(1-adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-25-17-15(3-2-4-20-17)18(23)24-11-16(22)21-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTFPSCYUNRAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271184 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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